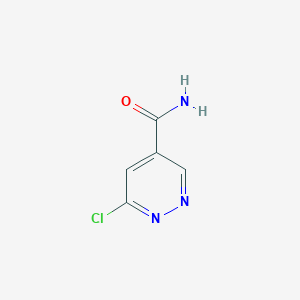

6-Chloropyridazine-4-carboxamide

Description

Evolution of Pyridazine (B1198779) Scaffolds in Medicinal Chemistry and Organic Synthesis

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. uni.luchemshuttle.com Its unique physicochemical properties, such as a high dipole moment, weak basicity, and the capacity for dual hydrogen bonding, make it an attractive component in the design of bioactive molecules. chemshuttle.com The evolution of pyridazine scaffolds in medicinal chemistry has seen them integrated into a wide array of therapeutic agents, including those with anticancer, anti-hypertensive, and anti-inflammatory properties. achemblock.com

Initially, the pyridazine nucleus was often explored as a bioisosteric replacement for a phenyl ring, offering improved polarity and metabolic stability. chemshuttle.com Over the last two decades, the non-fused pyridazine core has emerged as a critical pharmacophore in its own right. achemblock.com A notable example of a drug featuring this scaffold is Minaprine, an antidepressant that acts as a monoamine oxidase inhibitor. researchgate.net More recent research has highlighted the role of pyridazine derivatives as potent inhibitors of various kinases and enzymes involved in cancer progression, such as glutaminase (B10826351) 1 (GLS1) and tropomyosin receptor kinase (TRK). uni.lu The synthesis of diversely substituted pyridazines has been a key focus in organic synthesis, with methods like microwave-enhanced Suzuki cross-coupling reactions enabling the efficient creation of libraries of these compounds for biological screening. researchgate.net

Table 1: Key Properties of the Pyridazine Scaffold

| Property | Description | Significance in Drug Design |

|---|---|---|

| Structure | Six-membered aromatic ring with two adjacent nitrogen atoms. | Provides a rigid framework for orienting substituents. |

| Polarity | Possesses a significant dipole moment. | Enhances solubility and potential for polar interactions with biological targets. chemshuttle.com |

| Hydrogen Bonding | The two nitrogen atoms can act as hydrogen bond acceptors. chemshuttle.com | Crucial for specific drug-receptor interactions. chemshuttle.com |

| Metabolic Stability | Generally more stable to metabolic degradation than a phenyl ring. | Can improve the pharmacokinetic profile of a drug candidate. |

The Significance of the Carboxamide Moiety within Heterocyclic Architectures

The carboxamide group is a ubiquitous functional group in medicinal chemistry, found in a vast number of approved drugs and natural products. bldpharm.comcalpaclab.com Its importance stems from its ability to form strong hydrogen bonds, acting as both a hydrogen bond donor (the N-H) and acceptor (the carbonyl oxygen). This dual nature allows carboxamides to participate in a wide range of intermolecular interactions, which are critical for the binding of a molecule to its biological target. researchgate.net

Within heterocyclic architectures, the carboxamide moiety serves several key functions. It can act as a linker, connecting different parts of a molecule, or as a key pharmacophoric element that directly interacts with a receptor or enzyme active site. The planarity of the amide bond can also impart conformational rigidity to a molecule, which can be advantageous for optimizing binding affinity and selectivity. The synthesis of heterocyclic carboxamides is a well-established area of organic chemistry, with numerous methods available for the coupling of heterocyclic carboxylic acids with amines. bldpharm.comcalpaclab.com Recent research has focused on developing greener and more efficient methods for amide bond formation. bldpharm.comcalpaclab.com The strategic placement of a carboxamide group on a heterocyclic scaffold can significantly influence a compound's biological activity, as demonstrated in the development of potent anti-norovirus agents and allosteric modulators of muscarinic receptors. researchgate.netgoogle.com

Foundational Research on 6-Chloropyridazine-4-carboxamide: A Review of Initial Investigations

Despite the clear importance of both the pyridazine scaffold and the carboxamide moiety, a review of the scientific literature reveals a notable scarcity of studies specifically focused on this compound. There are no readily available research articles detailing its synthesis, characterization, or initial biological evaluation.

However, the precursor molecule, 6-Chloropyridazine-4-carboxylic acid, is commercially available from several chemical suppliers, indicating its accessibility as a starting material for further chemical exploration. uni.luachemblock.combldpharm.comcalpaclab.com The synthesis of this precursor, while not explicitly detailed for this specific isomer in published literature, would likely involve multi-step synthetic sequences common in pyridazine chemistry.

The conversion of a carboxylic acid to a primary carboxamide is a standard transformation in organic synthesis. Generally, this involves the activation of the carboxylic acid, followed by reaction with an ammonia (B1221849) source.

Table 2: General Methods for the Conversion of Carboxylic Acids to Primary Carboxamides

| Method | Description | Typical Reagents |

|---|---|---|

| Acid Chloride Formation | The carboxylic acid is first converted to a more reactive acid chloride, which then reacts with ammonia. | Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by ammonia (NH₃). |

| Coupling Reagents | A coupling agent is used to facilitate the direct reaction between the carboxylic acid and ammonia. | Carbodiimides (e.g., DCC, EDC) or other peptide coupling agents. |

| Amidation via Esters | The carboxylic acid is converted to an ester, which is then treated with ammonia. | An alcohol in the presence of an acid catalyst, followed by ammonia. |

Given the lack of direct research on this compound, any discussion of its properties and potential applications remains speculative and must be inferred from the behavior of closely related compounds.

Emerging Avenues and Unresolved Challenges in this compound Research

The absence of foundational research on this compound means that its specific potential remains largely untapped. However, based on the known biological activities of other pyridazine carboxamide derivatives, several emerging avenues for research can be proposed. For instance, a study on new carboxamide derivatives bearing a phenylpyridazine core revealed potent acetylcholinesterase and butyrylcholinesterase inhibitory activity, suggesting a potential role in the development of treatments for Alzheimer's disease. nih.gov The structural similarity of this compound to these compounds makes it a candidate for similar biological screening.

The primary unresolved challenge in the research of this compound is the lack of a reported, optimized synthesis. Developing an efficient and scalable synthetic route would be the first and most critical step to enable further investigation. This would involve overcoming potential challenges such as regioselectivity and purification, which are common in the synthesis of substituted pyridazines. mdpi.com

Furthermore, a thorough characterization of the compound's physicochemical properties, metabolic stability, and preliminary toxicity profile would be necessary before it could be considered for any drug discovery program. The exploration of its reactivity, particularly at the chloro-substituted position, could also open up avenues for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. The development of novel, metal-catalyst-free synthetic approaches, as has been explored for other pyridazine derivatives, could also represent a significant advancement in the sustainable production of this and related compounds. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C5H4ClN3O |

|---|---|

Molecular Weight |

157.56 g/mol |

IUPAC Name |

6-chloropyridazine-4-carboxamide |

InChI |

InChI=1S/C5H4ClN3O/c6-4-1-3(5(7)10)2-8-9-4/h1-2H,(H2,7,10) |

InChI Key |

RKQYDKHFIRFORO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN=C1Cl)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 6 Chloropyridazine 4 Carboxamide

Strategies for the De Novo Synthesis of the Pyridazine-4-carboxamide (B1353753) Core

The formation of the pyridazine (B1198779) ring and the introduction of its characteristic functional groups are pivotal steps in the synthesis of 6-chloropyridazine-4-carboxamide. These processes often involve cyclization reactions followed by or concurrent with the installation of the chloro and carboxamide groups.

Cyclization Reactions for Pyridazine Ring Formation

The construction of the pyridazine ring is typically achieved through condensation reactions involving 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) or its derivatives. liberty.eduresearchgate.net A common and classical approach involves the reaction of a 1,4-dicarbonyl compound with hydrazine, leading to the formation of a dihydropyridazine, which can then be oxidized to the aromatic pyridazine ring. liberty.edu

Modern synthetic methods have expanded the repertoire of cyclization reactions. For instance, inverse electron demand Diels-Alder reactions between s-tetrazines and silyl (B83357) enol ethers have been utilized to produce functionalized pyridazines with high regioselectivity. organic-chemistry.org Another approach involves the [4+2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones, promoted by TBAI/K2S2O8, to yield trisubstituted pyridazines. organic-chemistry.org Furthermore, copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be subsequently converted to pyridazines. organic-chemistry.org

The choice of solvent can also play a crucial role in directing the outcome of these reactions. For example, in Cu(II)-catalyzed aerobic cyclizations, using acetonitrile (B52724) (MeCN) as the solvent favors the formation of 1,6-dihydropyridazines, while employing acetic acid (AcOH) directly yields the corresponding pyridazines. organic-chemistry.org

Introduction of Halogen and Carboxamide Functionalities

The carboxamide group is often introduced from a corresponding carboxylic acid or its ester derivative. For instance, pyridazine-4-carboxylic acid can be converted to its ethyl ester, which is then reacted with ammonia (B1221849) to yield pyridazine-4-carboxamide. datapdf.com Similarly, pyridazine-3-carboxamide (B1582110) has been prepared from the corresponding acid via the ethyl ester. datapdf.com

A notable synthesis of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, a key intermediate for the drug risdiplam, was achieved without the use of metal-complex catalysts. mdpi.com This process involved the nucleophilic substitution of a chlorine atom with an azido (B1232118) group, followed by reduction to an amino group, which then undergoes further reactions to form the final product. mdpi.com

Modern Catalytic Approaches in Pyridazine Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis of pyridazine derivatives. liberty.edu Ruthenium and palladium catalysts have been employed in the cyclization of alkyne diols and internal alkynes, respectively, to form the pyridazine core. liberty.edu More recently, a palladium/norbornene-catalyzed C–H/C–H [3+2] annulation of imidazopyridines with 2-halobenzoic acids has been developed, providing access to π-extended imidazo[1,2-a]pyridine (B132010) architectures. acs.org This method highlights the potential of modern catalytic systems to forge complex heterocyclic structures with high efficiency.

Post-Synthetic Modifications and Functionalization of this compound

Post-synthetic modification (PSM) is a powerful strategy for introducing diverse functionalities into a pre-existing molecular scaffold. rsc.orgrsc.orgresearchgate.net For this compound, the chloro and carboxamide groups serve as excellent anchor points for such modifications.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro-Position

The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comwikipedia.orgyoutube.com This is due to the electron-withdrawing nature of the pyridazine ring nitrogens, which activates the ring towards nucleophilic attack. liberty.edu The SNAr reaction proceeds through a Meisenheimer complex, a negatively charged intermediate formed by the addition of the nucleophile to the aromatic ring. wikipedia.orglibretexts.org

A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion, leading to the formation of a diverse library of substituted pyridazine-4-carboxamides. youtube.comnih.gov The reactivity in SNAr reactions can be influenced by the nature of the leaving group, with fluorine often being a better leaving group than chlorine in these systems. masterorganicchemistry.com The use of greener solvents like polyethylene (B3416737) glycol (PEG-400) has been shown to be effective for these transformations, offering an environmentally benign approach. nih.gov

| Starting Material | Nucleophile | Product | Reference |

| This compound | Various amines | 6-Amino-pyridazine-4-carboxamides | nih.gov |

| 2,4-Dinitrochlorobenzene | Dimethylamine | N,N-Dimethyl-2,4-dinitroaniline | libretexts.org |

| 2-Chloropyridine | Amines | 2-Aminopyridines | youtube.com |

Derivatization of the Carboxamide Group

The carboxamide functionality offers another site for chemical modification. The amide nitrogen and carbonyl group can participate in various reactions to introduce new substituents and build more complex molecular architectures. For example, the carboxamide can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions. mdpi.com

Furthermore, the amide itself can be a precursor for the synthesis of other functional groups. For instance, dehydration of the carboxamide can yield a nitrile. The amide nitrogen can also be alkylated or acylated to introduce further diversity. The development of pyridazinone-4-carboxamides as cannabinoid receptor type-2 inverse agonists highlights the importance of derivatizing this functional group to modulate biological activity. nih.gov

| Starting Material | Reagent | Product | Reference |

| Pyridazine-4-carboxylic acid | Ethanol, Ammonia | Pyridazine-4-carboxamide | datapdf.com |

| 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid | In situ generated carbonyl chloride | Acylated Meldrum's acid derivative | mdpi.com |

| 6-(4-chloro-3-methylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | Various amines | Pyridazinone-4-carboxamides | nih.gov |

Selective Transformations of the Pyridazine Ring System

The this compound scaffold allows for selective modifications, primarily targeting the carbon-chlorine bond at the C-6 position. These transformations include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which enable the introduction of diverse functional groups onto the pyridazine ring.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C-6 position is highly susceptible to displacement by various nucleophiles through the SNAr mechanism. The strong electron-withdrawing effect of the two adjacent nitrogen atoms in the pyridazine ring, augmented by the carboxamide group at C-4, significantly activates the C-6 position for nucleophilic attack. This allows for the efficient synthesis of a wide array of 6-substituted pyridazine-4-carboxamides. For instance, reaction with amines or ammonia derivatives can yield aminopyridazine compounds.

In a related system, the amination of 3,6-dichloro-4-methylpyridazine (B106839) has been shown to be challenging due to poor regioselectivity, often yielding a mixture of isomers. mdpi.com However, the electronic activation provided by the C-4 carboxamide in this compound is expected to direct substitution selectively at the C-6 position. Similarly, the displacement of a chlorine atom by an azide (B81097) nucleophile, followed by reduction, is a viable route to introduce an amino group, as demonstrated in the synthesis of related pyridazine intermediates. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Advanced chemical transformations using palladium catalysts offer powerful methods for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, significantly expanding the molecular diversity achievable from this compound.

Suzuki-Miyaura Coupling: This reaction is a versatile tool for forming C-C bonds by coupling the aryl chloride with an organoboron reagent, such as an arylboronic acid. This transformation is instrumental in synthesizing biaryl compounds. For related heterocyclic systems like 6-chloropurines, efficient Suzuki-Miyaura coupling has been achieved in aqueous media using a palladium-phosphine catalyst system. nih.gov The reaction of this compound with various arylboronic acids would proceed under similar conditions, typically involving a palladium catalyst like Pd(PPh₃)₄ or a more advanced pre-catalyst, a base (e.g., K₃PO₄, Na₂CO₃), and a suitable solvent. mdpi.com

Buchwald-Hartwig Amination: This reaction provides a general and efficient method for forming C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org It represents a significant improvement over traditional methods, offering broader substrate scope and milder reaction conditions. wikipedia.org The application of Buchwald-Hartwig amination to this compound would allow for the introduction of a wide range of primary and secondary amines at the C-6 position. The choice of palladium pre-catalyst and phosphine (B1218219) ligand (e.g., BINAP, XPhos, RuPhos) is critical and depends on the specific amine being coupled. libretexts.orgrug.nl

Carbonylative Coupling Reactions: Palladium catalysts can also facilitate the insertion of carbon monoxide (CO) between the aryl-halide bond and a nucleophile, a process known as carbonylative coupling. rsc.orgnih.gov This allows for the synthesis of ketones, amides, and esters directly from this compound. For example, a carbonylative Sonogashira coupling could introduce an alkynone moiety, while aminocarbonylation would yield a 6-carboxamido-pyridazine-4-carboxamide derivative. nih.govresearchgate.net

The table below summarizes representative selective transformations applicable to the pyridazine ring of this compound, based on established methodologies for similar halogenated heterocycles.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ / K₃PO₄ | 6-Aryl-pyridazine-4-carboxamide |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos / NaOtBu | 6-Amino-pyridazine-4-carboxamide |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 6-Alkynyl-pyridazine-4-carboxamide |

| Aminocarbonylation | Amine / CO | Pd(OAc)₂ / Xantphos | 6-(Aminocarbonyl)-pyridazine-4-carboxamide |

Regiochemical Considerations in Halogenated Pyridazine Reactivity

The regioselectivity of reactions involving substituted halogenated pyridazines is governed by the inherent electronic properties of the heterocyclic ring and the directing effects of its substituents.

The pyridazine ring is a π-deficient system due to the presence of two electronegative nitrogen atoms. This deficiency activates the ring carbons towards nucleophilic attack, particularly those positions ortho or para to the nitrogen atoms. In this compound, the chlorine atom is located at C-6, a position activated by both adjacent ring nitrogens.

The primary factors influencing regioselectivity in this system are:

Electronic Activation by the Pyridazine Core: The C-6 position is inherently activated for nucleophilic aromatic substitution (SNAr) due to the inductive and mesomeric electron withdrawal by the N-N moiety.

Influence of Substituents: The carboxamide group (-CONH₂) at the C-4 position is an electron-withdrawing group. Its presence further enhances the electrophilicity of the ring, particularly at the C-6 position, thereby facilitating nucleophilic displacement of the chlorine atom. In studies of related 2-substituted 3,5-dichloropyrazines, it was found that an electron-withdrawing group directs nucleophilic attack to the para position (C-5), whereas an electron-donating group directs attack to the ortho position (C-3). nih.gov By analogy, the C-4 carboxamide group in this compound reinforces the inherent reactivity at the C-6 position for SNAr.

Stability of Intermediates: In SNAr reactions, the regioselectivity is often determined by the relative stability of the Meisenheimer-type intermediate (a σ-complex). Nucleophilic attack at C-6 of this compound allows the negative charge of the intermediate to be delocalized effectively onto the electronegative nitrogen atoms and the C-4 carboxamide group, stabilizing the transition state and favoring this reaction pathway. epa.govmdpi.com

The table below outlines the key factors governing the regiochemical outcome of reactions on the this compound scaffold.

| Position | Electronic Nature | Activating/Deactivating Groups | Predicted Reactivity |

| C-3 | Electron-deficient | Adjacent to N2, meta to -Cl, meta to -CONH₂ | Less favorable for nucleophilic attack |

| C-4 | Substituted | Carboxamide group (-CONH₂) | Site of electron-withdrawing group |

| C-5 | Electron-deficient | para to N2, ortho to -CONH₂, meta to -Cl | Potentially reactive, but less so than C-6 |

| C-6 | Electron-deficient / Substituted | Adjacent to N1, para to -CONH₂ / Chlorine atom | Highly activated for SNAr and cross-coupling |

Spectroscopic Characterization and Advanced Structural Analysis of 6 Chloropyridazine 4 Carboxamide and Its Derivatives

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for elucidating the intricate structural details of molecules. By analyzing the vibrational modes of chemical bonds, researchers can identify functional groups, determine molecular geometry, and even probe subtle conformational changes.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the compound. For pyridazine (B1198779) derivatives, FT-IR analysis reveals characteristic vibrational bands corresponding to the pyridazine ring, the carboxamide group, and any substituents. researchgate.net

In a study of 6-chloro-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, a related heterocyclic compound, the FT-IR spectrum was recorded using KBr pellets. researchgate.net This technique is common for solid samples and provides clear spectral data. researchgate.net For instance, the FT-IR spectrum of a tetrahydroisoquinoline derivative, which shares some structural similarities, showed a characteristic NH peak of the acetamide (B32628) group at 3277 cm⁻¹ and a C=O bond of the amide group at 1667 cm⁻¹. nih.gov Additionally, hydroxyl (OH) groups typically appear around 3522 cm⁻¹, aromatic C-H stretching at 3058 cm⁻¹, aliphatic C-H stretching between 2920-2991 cm⁻¹, and nitrile (C≡N) groups at 2217 cm⁻¹. nih.gov

The analysis of pyridinium (B92312) salts, formed by the reaction of pyridine (B92270) with strong acids, shows that N-H stretching vibrations are highly dependent on the anion and the extent of hydrogen bonding, appearing in a broad range from 2439 cm⁻¹ to 3300 cm⁻¹. cdnsciencepub.com

Table 1: Selected FT-IR Vibrational Frequencies for Related Heterocyclic Compounds

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| N-H (Amide) | Stretching | 3277 | nih.gov |

| O-H | Stretching | 3522 | nih.gov |

| C-H (Aromatic) | Stretching | 3058 | nih.gov |

| C-H (Aliphatic) | Stretching | 2920-2991 | nih.gov |

| C≡N (Nitrile) | Stretching | 2217 | nih.gov |

| C=O (Amide) | Stretching | 1667 | nih.gov |

| N-H (Pyridinium) | Stretching | 2439-3300 | cdnsciencepub.com |

Fourier-Transform Raman (FT-Raman) Spectroscopic Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in FT-IR spectra. The FT-Raman spectra of 3,6-dichloropyridazine (B152260) and 3,4,5-trichloropyridazine (B3021642) have been recorded in the solid phase and with various solvents to obtain detailed information on their vibrational modes. researchgate.net

For many organic molecules, FT-Raman spectra are recorded in the 4000-100 cm⁻¹ range. nih.gov In the analysis of pyridazine, theoretical calculations combined with experimental data have been used to assign the vibrational fundamentals. researchgate.net The study of the pyridazine cation revealed a strong progression of the ν₉⁺ (a₁) band with a fundamental vibrational frequency of 647 cm⁻¹, indicating significant structural changes upon ionization. nih.gov

Analysis of Conformational Isomers through Vibrational Signatures

Vibrational spectroscopy is a sensitive tool for distinguishing between different conformational isomers of a molecule. These isomers, while having the same chemical formula and connectivity, differ in the spatial arrangement of their atoms. These subtle structural differences can lead to distinct vibrational signatures in both FT-IR and FT-Raman spectra.

For example, in the study of lithio(thiocyanato)cuprates, different conformers (planar, boat-shaped, and chair-shaped) were observed in the solid state, each expected to have unique vibrational modes. researchgate.net While specific data for 6-chloropyridazine-4-carboxamide is not detailed in the provided results, the principles of conformational analysis using vibrational spectroscopy are well-established for related heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its electronic environment. For instance, in a derivative, 6-chloro-2-phenylquinoline-4-carboxamide, the aromatic protons appear as doublets between 7.53–7.55 ppm and 7.02–7.04 ppm. nih.govresearchgate.net In 2-chloropyridine, the proton signals are observed at approximately 8.39, 7.64, 7.32, and 7.23 ppm. chemicalbook.comspectrabase.com The formation of hydrochlorides and quaternary salts of pyridine and picolines leads to a downfield shift of all proton signals due to the increased positive charge on the nitrogen atom and the resulting decrease in electron density on the ring carbons. pw.edu.pl

Table 2: Representative ¹H NMR Chemical Shifts for Pyridine and its Derivatives

| Compound | Proton Position | Chemical Shift (ppm) | Reference |

| 2-Chloropyridine | Aromatic | 8.39, 7.64, 7.32, 7.23 | chemicalbook.com |

| 6-Chloro-2-phenylquinoline-4-carboxamide | Aromatic | 7.53-7.55, 7.02-7.04 | nih.govresearchgate.net |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of a substituted fluorenylspirohydantoin, the carbonyl carbons (C=O) of the hydantoin (B18101) ring were assigned to signals at δC 155.34 ppm and δC 171.10 ppm, while the spiro-carbon appeared at δC 73.71 ppm. bas.bg For a derivative of 6-chloro-2-phenylquinoline-4-carboxamide, ¹³C NMR data was also reported, aiding in its structural confirmation. researchgate.net The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with carbons attached to electronegative atoms or involved in double or triple bonds typically appearing at higher chemical shifts (downfield).

Table 3: Representative ¹³C NMR Chemical Shifts for a Substituted Hydantoin

| Carbon Atom | Chemical Shift (ppm) | Reference |

| C=O | 155.34 | bas.bg |

| C=O | 171.10 | bas.bg |

| Spiro-carbon | 73.71 | bas.bg |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy is a fundamental technique used to probe the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum reveals the wavelengths at which the molecule absorbs light, corresponding to the energy required to promote electrons from lower energy molecular orbitals to higher energy ones.

For a compound like this compound, the UV-Vis spectrum would be expected to display characteristic absorption bands arising from π → π* and n → π* transitions. The pyridazine ring, an aromatic heterocycle, contains both π-bonding and non-bonding (n) electrons associated with the nitrogen atoms. The presence of the chloro and carboxamide substituents would influence the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to the parent pyridazine molecule.

A detailed study would involve dissolving the compound in various solvents of differing polarities. This solvatochromic study could help in assigning the nature of the electronic transitions. For instance, π → π* transitions typically exhibit a small red shift (to longer wavelengths) with increasing solvent polarity, while n → π* transitions tend to show a more pronounced blue shift (to shorter wavelengths).

A comprehensive analysis would report the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) for each observed band. This data provides quantitative information about the probability of the electronic transition.

Interactive Data Table: Illustrative UV-Vis Data for a Hypothetical Analysis

Since experimental data is unavailable, the following table illustrates how such findings would be presented. The values are purely hypothetical and for demonstrative purposes only.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Tentative Assignment |

| Hexane | 265 | 8,500 | π → π |

| 310 | 1,200 | n → π | |

| Ethanol | 270 | 9,000 | π → π |

| 305 | 1,500 | n → π | |

| Water | 272 | 9,200 | π → π |

| 302 | 1,600 | n → π |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To perform this analysis, a high-quality single crystal of this compound would need to be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Interactive Data Table: Illustrative Crystallographic Data for a Hypothetical Analysis

The table below is a template demonstrating how the crystallographic data for this compound would be reported. The parameters listed are hypothetical.

| Parameter | Value |

| Chemical Formula | C5H4ClN3O |

| Formula Weight | 157.56 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.854 |

| b (Å) | 12.345 |

| c (Å) | 8.912 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (Å3) | 834.5 |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.254 |

| R-factor | 0.045 |

Computational Chemistry and Molecular Modeling of 6 Chloropyridazine 4 Carboxamide

Quantum Chemical Investigations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can predict a wide range of chemical and physical characteristics, providing fundamental insights into molecular behavior.

Electronic Structure Properties: HOMO-LUMO Energy Gap and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability, reactivity, and electrical transport properties. jocpr.com

A large HOMO-LUMO gap suggests high stability and chemical hardness, whereas a small gap indicates a more reactive molecule. jocpr.com For instance, DFT calculations performed on the related compound 4,5-Dichloropyridazin-3-(2H)-one at the B3LYP/6-31G(d,p) level of theory revealed a significant HOMO-LUMO energy gap, indicating good stability. jocpr.com In some heterocyclic systems, such as chlorodiazines, the LUMO+1 orbital, rather than the LUMO, may be more relevant for correlating reactivity in nucleophilic substitution reactions, depending on the location of the orbital lobes. wuxibiology.com

HOMO-LUMO Energy Gap for a Related Pyridazine (B1198779) Compound

| Compound | Form | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 4,5-Dichloropyridazin-3-(2H)-one | Monomer | - | - | 4.7 | jocpr.com |

| 4,5-Dichloropyridazin-3-(2H)-one | Dimer | - | - | 4.3 | jocpr.com |

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyper-conjugative interactions, and donor-acceptor relationships within a molecule. science.gov It provides a detailed picture of the bonding and electronic structure by transforming the calculated wavefunctions into localized orbitals that align with classical chemical concepts of bonds, lone pairs, and antibonds. faccts.de

This analysis can quantify the stabilization energy associated with electron delocalization from an occupied donor NBO to an unoccupied acceptor NBO. Such interactions are crucial for understanding molecular stability. science.gov For example, NBO analysis performed on halogen-substituted pyrazine (B50134) carboxamides has been used to effectively study these donor-acceptor interactions. chemrxiv.org The stability of a molecule arising from hyper-conjugative interactions and charge delocalization can be thoroughly analyzed using this method. science.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org These maps are invaluable for identifying reactive sites by illustrating regions of positive and negative electrostatic potential. libretexts.orgresearchgate.net

In an MEP map, regions of negative potential (typically colored red) are associated with electron-rich areas, making them susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and indicate likely sites for nucleophilic attack. researchgate.net For the related compound 4,5-Dichloropyridazin-3-(2H)-one, the MEP map showed that negative potential sites were located around the hydrogen atoms, providing information about regions where intermolecular interactions could occur. jocpr.com The appearance of carboxylate groups in ESP maps is significantly affected by their negative charges, which is a critical consideration when modeling the conformations of amino acid residues in proteins. nih.gov

Fukui Functions and Localized Reactivity Descriptors

Fukui functions and other localized reactivity descriptors are derived from DFT to provide quantitative measures of a molecule's local reactivity. These functions help predict which atoms within a molecule are most likely to participate in a chemical reaction. chemrxiv.org

By analyzing the change in electron density as electrons are added or removed, Fukui functions can identify the most probable sites for electrophilic, nucleophilic, and radical attacks. For instance, in a study of 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, the visualization of Fukui functions helped to evaluate the most probable sites for electrophilic attacks, providing crucial information about the compound's fundamental reactive properties. chemrxiv.org

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein. nanobioletters.comresearchgate.net This method is essential in drug design for screening potential drug candidates and understanding their mechanism of action at a molecular level. rrpharmacology.rusemanticscholar.org

Studies on various pyrazine-2-carboxamides have utilized molecular docking to evaluate their potential as anti-tuberculosis agents by predicting their interaction with target proteins like the InhA protein of Mycobacterium tuberculosis. researchgate.net Similarly, docking studies on N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives have been performed to assess their affinity for glutamate (B1630785) receptors, which are potential targets for antiparkinsonian agents. rrpharmacology.rusemanticscholar.org

Prediction of Binding Modes and Conformations within Active Sites

A primary outcome of molecular docking is the prediction of the binding mode, which includes the conformation (3D shape) and orientation of the ligand within the receptor's active site. mdpi.com This information reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nanobioletters.com

For example, docking studies of N-substituted pyridazine-3-carboxamide (B1582110) derivatives against glutamate receptors predicted binding energies and identified crucial interactions. rrpharmacology.rusemanticscholar.org The binding energy is a numerical score that estimates the strength of the interaction, with lower (more negative) values typically indicating a stronger binding affinity. rrpharmacology.ru These predictions help explain the structure-affinity relationship and guide the design of more potent and selective modulators. rrpharmacology.rusemanticscholar.org

Predicted Binding Energies for Related Pyridazine Derivatives Against Glutamate Receptors

| Receptor Target | Compound Type | Predicted Binding Energy Range (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| mGluR8 | N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides | -5.0 to -8.7 | L-AP4 | -6.1 | rrpharmacology.ru |

| NMDA GluN2B | N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides | -8.7 to -11.6 | Ifenprodil | -11.3 | rrpharmacology.ru |

In-Depth Computational Analysis of 6-Chloropyridazine-4-carboxamide Remains Largely Unexplored in Publicly Available Research

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that detailed computational and molecular modeling studies specifically focused on this compound are not presently available. While the compound is known and has been cited in patent literature as a chemical intermediate, in-depth research into its specific molecular behaviors and interactions, as required by the requested outline, has not been published.

Consequently, it is not possible to provide detailed research findings or generate data tables for the following topics as they pertain directly and solely to this compound:

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

Computational Prediction of Binding Affinities and Inhibition Constants

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Conformational Flexibility and Rotational Barriers

Ligand-Protein Complex Stability and Solvent Interactions

General computational methodologies for analyzing such properties are well-established in the field of computational chemistry. For instance, techniques like Density Functional Theory (DFT) are typically used to elucidate intermolecular interactions such as hydrogen bonding and pi-stacking. Similarly, methods for the computational prediction of binding affinities range from molecular docking and scoring to more rigorous free energy perturbation (FEP) calculations. Molecular dynamics (MD) simulations are the standard approach for investigating the dynamic behavior of molecules, including conformational changes, rotational energy barriers, the stability of ligand-protein complexes, and interactions with surrounding solvent molecules.

However, the application of these computational tools to produce specific data for this compound has not been documented in the accessible scientific domain. Research in this area often focuses on derivatives of pyridazine or pyridine (B92270) carboxamides that have shown significant biological activity, leaving the parent compound computationally uncharacterized. Without primary research data, a scientifically accurate and detailed analysis as per the requested structure cannot be constructed.

Structure Activity Relationship Sar and Ligand Design Principles for 6 Chloropyridazine 4 Carboxamide Derivatives

The Pyridazine-4-carboxamide (B1353753) Scaffold as a Privileged Structure in Chemical Biology

The pyridazine (B1198779) ring, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govcofc.edu This designation is attributed to its ability to serve as a versatile framework for interacting with a wide range of biological targets, leading to compounds with diverse pharmacological activities. researchgate.netbenthamscience.com The pyridazine nucleus is a key structural feature in numerous bioactive molecules with applications in oncology, inflammation, and neurodegenerative diseases. nih.govresearchgate.net

The pyridazine-4-carboxamide moiety, in particular, combines the favorable properties of the pyridazine ring with a carboxamide group that can act as a crucial hydrogen bond donor and acceptor, facilitating strong and specific interactions within protein binding sites. This combination makes the pyridazine-4-carboxamide scaffold a valuable starting point for the development of targeted therapies. researchgate.net Its derivatives have been investigated as potent inhibitors of various enzymes, including protein kinases, which are critical targets in cancer treatment. nih.govnih.gov The inherent physicochemical properties and synthetic accessibility of the pyridazine scaffold further enhance its utility in drug design, allowing for systematic modifications to optimize potency and pharmacokinetic profiles. researchgate.net

In the quest for novel intellectual property and improved drug-like properties, medicinal chemists frequently employ strategies such as scaffold hopping and bioisosteric replacement. Scaffold hopping involves the replacement of a molecule's core framework with a different, yet functionally similar, scaffold to explore new chemical space and overcome limitations of the original series. Bioisosteric replacement is a more subtle approach where functional groups are swapped with other groups that possess similar physical or chemical properties, aiming to enhance potency, selectivity, or metabolic stability.

These strategies are highly relevant to the pyridazine-4-carboxamide scaffold. For instance, a pyrimidine-4-carboxamide (B1289416), which also features a diazine ring, could be considered a bioisosteric replacement for the pyridazine core, potentially altering the vector of its substituents and its interaction with a target protein. researchgate.net Similarly, other heterocyclic carboxamides might be explored through scaffold hopping to identify novel chemotypes with superior biological activity or pharmaceutical characteristics.

Systematic Structure-Activity Relationship (SAR) Analysis of 6-Chloropyridazine-4-carboxamide Modifications

A systematic SAR analysis involves modifying specific parts of a lead molecule and evaluating the impact of these changes on its biological activity. For this compound derivatives, this analysis typically focuses on three key areas: the pyridazine ring itself, the N-substituent of the carboxamide, and the stereochemistry of the substituents.

The substitution pattern on the pyridazine ring is a critical determinant of a compound's activity and selectivity.

The C6 Position : The chlorine atom at the C6 position is a key feature. Its electron-withdrawing nature influences the electronic properties of the entire ring system. In synthetic chemistry, the C6-chloro group can also serve as a reactive handle for introducing further diversity, as seen in the synthesis of related compounds where 3,6-dichloropyridazine (B152260) is used as a starting material. nih.gov In analogous scaffolds like 6-chloro-4-aminoquinazoline-2-carboxamides, the 6-chloro substituent occupies a specific region of the target's binding pocket, and its presence is often crucial for potent inhibitory activity. nih.gov Replacing the chlorine with other halogens (e.g., F, Br) or small alkyl groups would be a standard medicinal chemistry approach to probe the size and electronic requirements of this pocket.

The C5 Position : The C5 position of the pyridazine ring is another site for modification. Introducing small substituents at this position can influence the molecule's conformation and its interaction with the target protein. By adding substituents, chemists can probe for potential steric clashes or favorable hydrophobic interactions in the binding site. While specific SAR data for C5-substituted 6-chloropyridazine-4-carboxamides is limited in the reviewed literature, this position represents a logical point for diversification in a lead optimization campaign.

The substituent attached to the nitrogen atom of the carboxamide group (the N-substituent) typically projects into a solvent-exposed region or a distinct sub-pocket of the binding site, making it a prime location for modification to enhance potency and selectivity.

Studies on related heterocyclic carboxamides demonstrate the profound impact of N-substituent variations. For example, in a series of pyrimidine-4-carboxamides, modifying the N-substituent was a key strategy for optimization. researchgate.net Similarly, extensive SAR studies on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides revealed that the nature of the N-substituent is critical for inhibitory activity against human carbonic anhydrase isoforms. As shown in the table below, both aromatic and aliphatic groups can be tolerated, with specific substitutions leading to significant gains in potency. nih.gov For instance, introducing a 4-methoxyphenyl (B3050149) group resulted in a potent derivative, while extending an aliphatic chain led to a decrease in activity against certain isoforms. nih.gov

Data adapted from a study on N-substituted piperidine-4-carboxamides, illustrating the effect of the N-substituent on inhibitory activity (Ki) against various human carbonic anhydrase (hCA) isoforms. nih.gov

Stereochemistry plays a crucial role in ligand-receptor interactions, as biological macromolecules are chiral. The three-dimensional arrangement of a ligand must be complementary to its binding site to achieve high affinity and specificity.

In the design of pyridazine-4-carboxamide derivatives, incorporating chiral centers can lead to significant improvements in potency. A powerful strategy is conformational restriction, where a flexible side chain is replaced with a more rigid cyclic structure. This reduces the entropic penalty of binding and can lock the molecule into its bioactive conformation. An excellent example comes from the development of pyrimidine-4-carboxamide inhibitors, where replacing a flexible N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine ring resulted in a 3-fold increase in inhibitory potency. researchgate.net Furthermore, the introduction of another chiral center by exchanging a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine further enhanced activity by 10-fold, highlighting the importance of specific stereochemical configurations for optimal interactions. researchgate.net

Rational Design Approaches for Modulating Biological Activity

Rational design strategies leverage structural information and mechanistic understanding to create molecules with desired biological activities. For the this compound scaffold, these approaches are essential for targeted drug discovery.

One such approach is molecular hybridization , where two or more pharmacophoric moieties are combined into a single molecule to enhance activity or target multiple pathways. nih.gov For example, a 4-chloropyridazinoxyphenyl scaffold was rationally combined with chalcone (B49325) structures, which are known apoptosis inducers, to create novel hybrid molecules with potential anticancer activity targeting the PARP-1 receptor. nih.gov

Another powerful strategy is structure-based drug design (SBDD) . This approach relies on the three-dimensional structure of the target protein, often determined by X-ray crystallography. By visualizing the binding pocket, medicinal chemists can design ligands that fit precisely and make specific, favorable interactions. In the development of related 6-chloro-4-aminoquinazoline-2-carboxamide inhibitors, SBDD was instrumental in guiding the optimization of the series to achieve high potency and selectivity for the target kinase, PAK4. nih.gov The same principles are directly applicable to the this compound scaffold for optimizing its interaction with target enzymes.

Strategic Functionalization for Optimized Target Engagement

The development of potent and selective ligands from the this compound core relies on strategic functionalization. The structure-activity relationship (SAR) illuminates how modifications to different parts of the molecule influence its interaction with biological targets. Studies on related pyridazinone-4-carboxamides targeting the cannabinoid type-2 receptor (CB2R) provide a clear framework for understanding these principles. nih.gov

In one such study, a series of pyridazinone-4-carboxamides were synthesized and evaluated for their binding affinity to cannabinoid receptors. nih.gov The findings demonstrate that specific substitutions at various positions on the pyridazine ring and the carboxamide nitrogen are critical for potency and selectivity. For instance, the compound 6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-N-(cis-4-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (compound 9 ) emerged as a highly potent and selective CB2R inverse agonist, with a binding affinity (Ki) of 2.0 nM for CB2R and over 2000-fold selectivity against CB1R. nih.gov

The key SAR insights from this and related research can be summarized as follows:

Substitution on the Pyridazine Ring: The nature and position of substituents on the pyridazine ring are determinant factors for biological activity. In anticancer research, specific substitutions on the pyridazine ring have been shown to enhance cytotoxic efficacy and the induction of apoptosis. Similarly, for antibacterial agents based on pyridine-3-carboxamide, the presence of a chloro group was found to be important for activity against Ralstonia solanacearum. nih.gov The presence of electron-donating groups has also been shown to increase antibacterial activity in this class of compounds. nih.gov

The Carboxamide Linker: This group is often crucial for establishing key hydrogen bonds with the target protein. In the design of JNK1 inhibitors, the amide linker was bioisosterically replaced with hydrazide, semicarbazide, and thiosemicarbazide (B42300) moieties to explore different interaction patterns. acs.org

Substitution on the Amide Nitrogen (N-substituents): Modifications at this position significantly impact ligand affinity and selectivity. In the CB2R inhibitor series, varying the N-substituent from a simple cyclohexyl to a substituted benzyl (B1604629) or cyclohexyl group led to substantial changes in binding affinity, as detailed in the table below. nih.gov

Table 1: Structure-Activity Relationship of Pyridazinone-4-carboxamide Derivatives as CB2R Ligands nih.gov

| Compound | R1 (at position 6) | R2 (at position 2) | R3 (N-substituent) | CB2 Ki (nM) | Selectivity Index (CB1/CB2) |

|---|---|---|---|---|---|

| 9 | 4-chloro-3-methylphenyl | 4-fluorobenzyl | cis-4-methylcyclohexyl | 2.0 | >2000 |

| 10 | 4-chlorophenyl | 4-fluorobenzyl | cis-4-methylcyclohexyl | 4.3 | >2325 |

| 12 | 4-chloro-3-methylphenyl | benzyl | cis-4-methylcyclohexyl | 3.4 | >2941 |

| 16 | 4-chloro-3-methylphenyl | 4-fluorobenzyl | trans-4-methylcyclohexyl | 16.5 | >606 |

| 21 | 4-chloro-3-methylphenyl | 4-fluorobenzyl | cyclohexyl | 11.4 | >877 |

These findings underscore that a systematic exploration of substituents on the pyridazine core is a powerful strategy for optimizing target engagement, enhancing potency, and achieving desired selectivity profiles.

Fragment-Based Drug Design Incorporating Pyridazine Carboxamides

Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds by starting with small, low-molecular-weight molecules, or "fragments," that bind weakly to a biological target. frontiersin.orgnih.gov These fragments, which typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da), serve as efficient starting points that can be chemically elaborated into more potent leads. nih.gov The pyridazine carboxamide scaffold is an excellent candidate for FBDD due to its low molecular complexity and rich pharmacophoric features. nih.gov

The FBDD process involves identifying fragment hits and then optimizing them through strategies like fragment growing, linking, or merging. youtube.com

Fragment Growing: A confirmed fragment hit is extended by adding new functional groups that can form additional interactions with adjacent pockets on the target protein, thereby increasing binding affinity.

Fragment Linking: Two or more fragments that bind to distinct, nearby sites on the target are connected with a chemical linker to create a single, high-affinity molecule. youtube.com

Fragment Merging: Two overlapping fragments are combined into a novel, single scaffold that incorporates the key binding features of both original hits. youtube.com

A pyridazine carboxamide, such as the 6-chloro-4-carboxamide variant, can serve as an ideal fragment. Its defined structure provides a solid anchoring point within a target's binding site. For example, a fragment screen against phosphodiesterase 10A2 (PDE10A2) identified a pyrimidine-based fragment, a close structural analog of pyridazine. nih.gov This initial hit was then elaborated through parallel synthesis, guided by structural insights, to develop potent inhibitors. nih.gov

An FBDD campaign utilizing a this compound fragment would begin by screening it against a target of interest using sensitive biophysical techniques like X-ray crystallography or NMR spectroscopy. Once its binding mode is confirmed, medicinal chemists can apply growing, linking, or merging strategies to enhance its potency from the micromolar or millimolar range into the nanomolar affinity required for a clinical candidate. This approach allows for a more efficient exploration of chemical space and can lead to novel drug candidates with improved physicochemical properties compared to leads derived from traditional high-throughput screening. nih.gov

High-Throughput Screening and Chemical Library Development

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, leveraging automation to rapidly assay large collections of chemical compounds for their activity against a specific biological target. ta-journal.ru This process is essential for identifying "hits"—compounds that can serve as starting points for drug development programs. The quality and diversity of the chemical libraries screened are critical to the success of any HTS campaign.

Chemical libraries for HTS can be broadly categorized:

Diversity-Oriented Libraries: These collections contain a wide range of structurally diverse compounds, designed to cover a broad swath of chemical space.

Bioactive Compound Libraries: These consist of compounds with known pharmacological activities, including approved drugs and well-characterized tool compounds.

Focused Libraries: These are designed around a specific scaffold or target class (e.g., kinase inhibitors, GPCR ligands) and are intended to have a higher hit rate for that particular target.

Fragment Libraries: Used in FBDD, these contain low-molecular-weight compounds for identifying initial, weak-binding hits. nih.gov

The pyridazine carboxamide scaffold is an important component in the design of such libraries due to its proven biological relevance. nih.gov The development of a chemical library based on the this compound core would involve the synthesis of numerous analogs with diverse substitutions at various positions. This can be achieved through combinatorial chemistry, where different building blocks are systematically combined to generate a large number of final products. For example, a library of azide-containing building blocks was synthesized for use in "click chemistry" to rapidly create a diverse set of inhibitors for HTS. rsc.org

A notable example of HTS leading to a related class of inhibitors involved the screening of a compound library against enzymes from Leishmania. nih.gov This screen identified two structurally related classes of inhibitors, including N-(substituted-phenyl)-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides, which demonstrated low micromolar potency. nih.gov Another HTS campaign screened 48,000 compounds against E. coli N5-CAIR synthetase, identifying 14 inhibitors that were grouped into three distinct structural classes. researchgate.net

Table 2: Examples of High-Throughput Screening Campaigns and Libraries

| Screening Campaign Target | Library Size | Screening Method | Outcome / Hit Class Example | Reference |

|---|---|---|---|---|

| Leishmania CYP5122A1/CYP51 | Not Specified | Enzyme Inhibition Assay | N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide | nih.gov |

| E. coli N5-CAIR Synthetase | 48,000 | Phosphate Assay | Indenedione and Indolinedione core compounds | researchgate.net |

| Bacillus subtilis | 2,400 | Bacterial Growth Inhibition | Cyclic peptide tyrocidine A analogues | nih.gov |

The development of dedicated libraries of this compound derivatives for HTS would enable the systematic screening of this scaffold against a wide array of biological targets, facilitating the discovery of novel therapeutic agents for various diseases.

Mechanistic Insights into Biological Activity of 6 Chloropyridazine 4 Carboxamide Analogs

Enzyme Inhibition Mechanisms by Pyridazine (B1198779) Carboxamide Derivatives

Characterization of Specific Enzyme Targets (e.g., Kinases, Phospholipases, Amidases)

Derivatives of pyridazine carboxamide have been shown to inhibit a wide array of specific enzymes, making them valuable candidates for drug development.

Kinases: These enzymes are a major target for pyridazine derivatives. For instance, certain analogs act as inhibitors of c-Jun NH2-terminal kinase (JNK1), a key player in cancer-related pathways. nih.gov Hematopoietic progenitor kinase 1 (HPK1), a target for immunotherapy, is also inhibited by pyridine-2-carboxamide analogs. nih.gov Other targeted kinases include pantothenate kinase (PANK), which is involved in coenzyme A biosynthesis. nih.gov

Amidases: Pyridazine-based compounds have been explored as inhibitors of enzymes like urease, which is implicated in infections by ureolytic bacteria. mdpi.com

Other Enzymes: The RNA-dependent RNA polymerase (NS5B) of the hepatitis C virus is another target, with pyridine (B92270) carboxamides binding to the palm site of the enzyme. nih.gov Additionally, some pyridazine derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV, which is relevant in the treatment of type 2 diabetes. mdpi.com

The following table provides a summary of some enzyme targets for pyridazine carboxamide derivatives.

| Enzyme Target | Derivative Class | Biological Relevance |

| c-Jun NH2-terminal kinase (JNK1) | 3,6-Disubstituted Pyridazine Derivatives | Cancer |

| Hematopoietic progenitor kinase 1 (HPK1) | Pyridine-2-carboxamide Analogs | Immunotherapy |

| Pantothenate Kinase (PANK) | Pyridazine Activators | Pantothenate Kinase-Associated Neurodegeneration |

| Urease | Pyridine Carboxamide Derivatives | Bacterial Infections |

| Hepatitis C virus NS5B polymerase | Pyridine Carboxamides | Hepatitis C |

| Dipeptidyl peptidase-IV | Pyridopyridazine Derivatives | Type 2 Diabetes |

Biochemical Pathways Modulated

By inhibiting specific enzymes, pyridazine carboxamide derivatives can modulate entire biochemical pathways.

Cancer-Related Pathways: The inhibition of kinases like JNK1 by pyridazine derivatives directly impacts signaling pathways involved in cancer progression. nih.govacs.org Similarly, by inhibiting VEGFR-2, certain pyridazinone-based compounds can block angiogenesis, a critical process for tumor growth. nih.gov Some of these compounds have also been shown to upregulate pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2, further contributing to their anticancer effects. nih.gov

Viral Replication Pathways: Pyridine carboxamides that target the HCV NS5B polymerase interfere with the replication of the viral genome, providing a direct antiviral effect. nih.gov

Metabolic Pathways: The activation of pantothenate kinases by pyridazine derivatives can increase the levels of coenzyme A, which is crucial for numerous metabolic processes, including the citric acid cycle and fatty acid metabolism. nih.gov

Receptor Binding and Signaling Pathway Modulation

In addition to enzyme inhibition, pyridazine carboxamide analogs can also interact with cell surface receptors to modulate signaling pathways. For instance, some isoxazole-4-carboxamide derivatives, which share structural similarities with pyridazine carboxamides, have been shown to be potent modulators of ionotropic glutamate (B1630785) receptors, specifically AMPA receptors. nih.gov These compounds act as negative allosteric modulators, altering the receptor's kinetics and reducing current amplitude. nih.gov Opioid receptors, which are G-protein coupled receptors, are another class of receptors whose signaling can be modulated by small molecules, leading to a cascade of intracellular events that affect neuronal activity. nih.gov While direct binding of 6-chloropyridazine-4-carboxamide to these specific receptors is not explicitly detailed, the broader class of heterocyclic amides demonstrates the potential for such interactions.

Identification of Novel Molecular Targets

The versatility of the pyridazine scaffold has led to the discovery of novel molecular targets beyond the well-established ones. For example, some pyridazinone-based derivatives have been found to possess both anticancer and antimicrobial properties. nih.gov Specifically, certain compounds have demonstrated potent activity against Staphylococcus aureus and Candida albicans. nih.gov Another novel target is the nucleoprotein of the influenza A virus, where certain pyridone carboxamide derivatives have been identified as replication inhibitors through their interaction with this protein. acs.org The discovery of these dual-function compounds and new viral targets highlights the potential for developing pyridazine-based therapies for a wider range of diseases. nih.govacs.org

Prodrug Activation and Metabolic Transformations Affecting Activity

The concept of prodrugs, which are activated metabolically in the body to release the active therapeutic agent, is relevant to pyridazine-based compounds. A dual prodrug activation strategy has been reported where a tetrazine, a related nitrogen-containing heterocycle, is converted into a pyridazine-based inhibitor of miR21. nih.gov This bioorthogonal reaction generates two active drugs from two prodrugs. nih.gov The metabolic stability and transformation of these compounds are critical for their efficacy. For example, in the optimization of pantothenate kinase activators, metabolic stability was a key parameter, with modifications to the pyridazine structure leading to improved pharmacokinetic profiles. nih.gov The metabolism of these compounds can be influenced by enzymes like CYP2C19 and CYP3A4. wikipedia.org Some prodrugs are designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors. mdpi.com For instance, ML210, a prodrug inhibitor of GPX4, is activated by hydrolysis to form an active metabolite that then targets the enzyme. acs.org

Exploration of Compound Selectivity and Off-Target Interactions

Achieving high selectivity for the intended molecular target while minimizing off-target interactions is a central goal in drug discovery. For pyridazine carboxamide derivatives, selectivity is often tuned by modifying the substituents on the pyridazine ring. For example, in the development of HPK1 inhibitors, a series of pyridine-2-carboxamide analogs were optimized to achieve high selectivity over other related kinases like GCK-like kinase and LCK. nih.gov The selectivity of isomeric pyridazines has also been studied, showing that the arrangement of nitrogen atoms in the ring can significantly impact inhibitory potency against different enzymes. nih.gov However, off-target effects can still occur. Proton pump inhibitors like rabeprazole, which contain a substituted pyridine ring, can have drug-drug interactions by altering the absorption of other drugs that are dependent on stomach acid. wikipedia.org Therefore, a thorough assessment of selectivity and potential off-target interactions is crucial for the development of safe and effective therapies based on the pyridazine carboxamide scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.